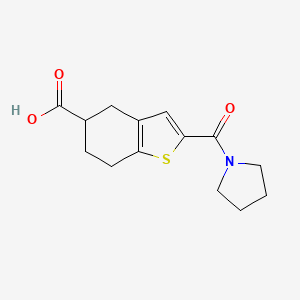
2-(1-Pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO3S and its molecular weight is 279.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(1-Pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid (CAS Number: 1714148-54-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H17NO3S, with a molecular weight of 279.36 g/mol. Its structure features a benzothiophene core, which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₃S |
| Molecular Weight | 279.36 g/mol |
| CAS Number | 1714148-54-5 |
Research indicates that compounds similar to this compound may exert their effects through modulation of lipid metabolism. One study identified a related compound, ZJ001, which inhibited the SREBP-1c pathway in diet-induced obesity mice. This pathway is crucial for regulating lipid biosynthesis in the liver .
Key Findings:
- Lipid Metabolism : ZJ001 treatment resulted in reduced hepatic lipid accumulation and improved glucose tolerance in mice. It inhibited the activity of SREBP transcription factors and their downstream targets involved in lipid synthesis .
- AMPK Activation : The compound increased AMPK phosphorylation, which plays a role in cellular energy homeostasis and lipid metabolism regulation .
Biological Activity Studies
Recent studies have evaluated the biological activity of similar benzothiophene derivatives, demonstrating various pharmacological effects:
- Analgesic Activity : Derivatives of benzothiophene have shown significant analgesic effects in animal models when tested against standard analgesics like metamizole .
- Antimicrobial Properties : Certain benzothiophene derivatives exhibited potent antibacterial activity against Staphylococcus aureus strains, including drug-resistant variants. These compounds showed no cytotoxicity at effective concentrations .
Case Studies
Several case studies highlight the potential therapeutic applications of compounds related to this compound:
- Study on Obesity : In a study involving diet-induced obesity mice treated with ZJ001 (analogous compound), researchers observed significant reductions in body weight and liver fat content after 7 weeks of treatment .
- Cytotoxicity Assays : The cytotoxicity of related compounds was assessed using human cell lines (A549), revealing no harmful effects at doses significantly higher than the minimum inhibitory concentration (MIC) against bacteria .
Propriétés
IUPAC Name |
2-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-13(15-5-1-2-6-15)12-8-10-7-9(14(17)18)3-4-11(10)19-12/h8-9H,1-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNCNNJLEHGNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(S2)CCC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














